molecular formula C16H25N3O4 B13053098 Trans-1-Tert-Butyl 3-Ethyl 4-(1-Methyl-1H-Imidazol-4-Yl)Pyrrolidine-1,3-Dicarboxylate

Trans-1-Tert-Butyl 3-Ethyl 4-(1-Methyl-1H-Imidazol-4-Yl)Pyrrolidine-1,3-Dicarboxylate

Cat. No.: B13053098
M. Wt: 323.39 g/mol
InChI Key: NSXSCMZZCNHHDT-NWDGAFQWSA-N
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Description

Trans-1-Tert-Butyl 3-Ethyl 4-(1-Methyl-1H-Imidazol-4-Yl)Pyrrolidine-1,3-Dicarboxylate is a complex organic compound that features a pyrrolidine ring substituted with tert-butyl, ethyl, and imidazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-1-Tert-Butyl 3-Ethyl 4-(1-Methyl-1H-Imidazol-4-Yl)Pyrrolidine-1,3-Dicarboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl, ethyl, and imidazole groups through various substitution reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Trans-1-Tert-Butyl 3-Ethyl 4-(1-Methyl-1H-Imidazol-4-Yl)Pyrrolidine-1,3-Dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce any double bonds or carbonyl groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or lithium aluminum hydride to replace specific substituents on the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst in ethanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Trans-1-Tert-Butyl 3-Ethyl 4-(1-Methyl-1H-Imidazol-4-Yl)Pyrrolidine-1,3-Dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of Trans-1-Tert-Butyl 3-Ethyl 4-(1-Methyl-1H-Imidazol-4-Yl)Pyrrolidine-1,3-Dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole group can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound’s structure allows it to fit into binding pockets of proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Trans-1-Tert-Butyl 4-Methylcyclohexane: Similar in having a tert-butyl group but differs in the ring structure and other substituents.

    1,3-Dimethyl-2-(1-Methylethyl)Cyclobutane: Shares the tert-butyl group but has a different ring system and substituents.

Uniqueness

Trans-1-Tert-Butyl 3-Ethyl 4-(1-Methyl-1H-Imidazol-4-Yl)Pyrrolidine-1,3-Dicarboxylate is unique due to its combination of a pyrrolidine ring with tert-butyl, ethyl, and imidazole groups. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C16H25N3O4

Molecular Weight

323.39 g/mol

IUPAC Name

1-O-tert-butyl 3-O-ethyl (3S,4R)-4-(1-methylimidazol-4-yl)pyrrolidine-1,3-dicarboxylate

InChI

InChI=1S/C16H25N3O4/c1-6-22-14(20)12-8-19(15(21)23-16(2,3)4)7-11(12)13-9-18(5)10-17-13/h9-12H,6-8H2,1-5H3/t11-,12+/m0/s1

InChI Key

NSXSCMZZCNHHDT-NWDGAFQWSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CN(C[C@@H]1C2=CN(C=N2)C)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1CN(CC1C2=CN(C=N2)C)C(=O)OC(C)(C)C

Origin of Product

United States

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